molecular formula C16H23FN2O3S B2818000 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2320382-45-2

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2818000
CAS No.: 2320382-45-2
M. Wt: 342.43
InChI Key: WFKLANSACNAXKD-UHFFFAOYSA-N
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Description

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2-fluorophenylsulfonyl group and a 3-methoxypyrrolidin-1-yl group, making it a subject of study in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-fluorophenylsulfonyl group and the 3-methoxypyrrolidin-1-yl group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of 2-Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of 3-Methoxypyrrolidin-1-yl Group: This can be achieved through nucleophilic substitution reactions where the piperidine ring is reacted with a methoxypyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
  • 1-((2-Bromophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
  • 1-((2-Methylphenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Uniqueness

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-22-14-8-9-18(12-14)13-6-10-19(11-7-13)23(20,21)16-5-3-2-4-15(16)17/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLANSACNAXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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